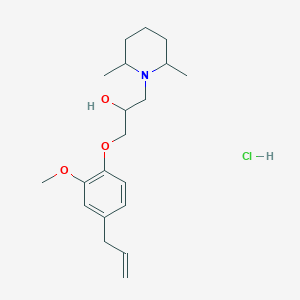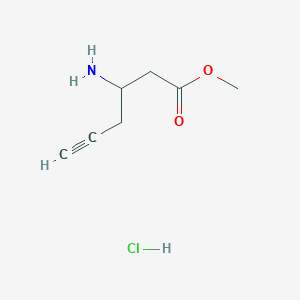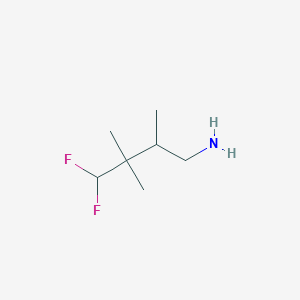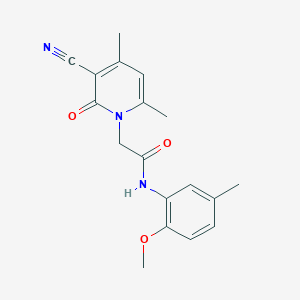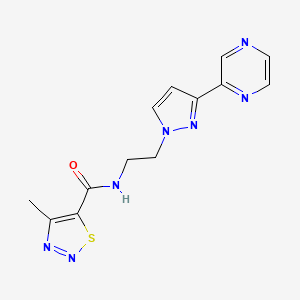
4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7OS and its molecular weight is 315.36. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Research on pyrazole derivatives, including similar structures to the compound of interest, has identified their potential as inhibitors of photosynthetic electron transport. These inhibitors can interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, showcasing a mechanism through which these compounds can affect plant biology. This property is significant for developing new herbicides with specific action mechanisms (Vicentini et al., 2005).
Antimycobacterial Activity
Compounds within the pyrazine and thiadiazole families have been studied for their antimycobacterial activities. The structural features of these compounds have shown potential in fighting Mycobacterium tuberculosis, with activities significantly varying based on structural modifications. This research opens avenues for the development of new therapeutic agents against tuberculosis (Gezginci et al., 1998).
Heterocyclic Synthesis and Biological Activities
The synthesis and investigation of new hybrid molecules containing pyrazole and thiadiazole units have led to the discovery of compounds with antimicrobial, antilipase, and antiurease activities. These activities are crucial for the development of novel pharmaceuticals and agrochemicals, demonstrating the versatility of pyrazole and thiadiazole derivatives in producing bioactive molecules (Başoğlu et al., 2013).
Synthesis and Fungicidal Activity
Research into 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) has explored their potential as fungicides, especially against rice sheath blight, a major disease affecting rice in China. This highlights the agricultural applications of pyrazole and thiadiazole derivatives, where modifications to the chemical structure can lead to significant fungicidal properties (Chen et al., 2000).
Pyrazolopyrimidines as Anticancer Agents
Efforts to synthesize novel pyrazolopyrimidine derivatives have yielded compounds with significant anti-tumor activity. These findings indicate the potential of pyrazole and thiadiazole frameworks in developing new anticancer agents, showcasing the pharmaceutical relevance of such compounds (Nassar et al., 2015).
properties
IUPAC Name |
4-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-9-12(22-19-17-9)13(21)16-5-7-20-6-2-10(18-20)11-8-14-3-4-15-11/h2-4,6,8H,5,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSJJOXFUGZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

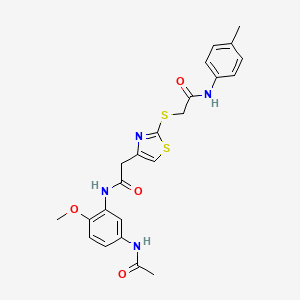
![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)
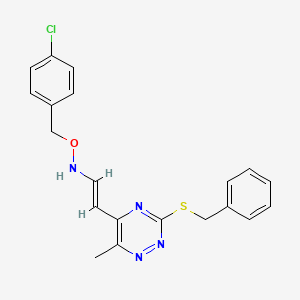

![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
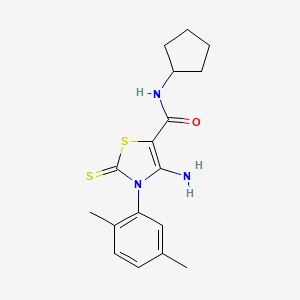
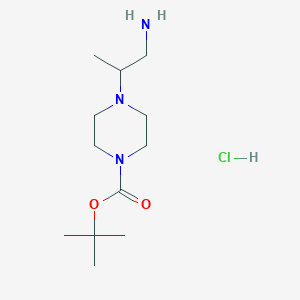
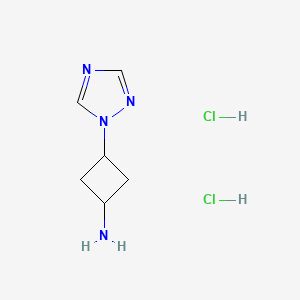
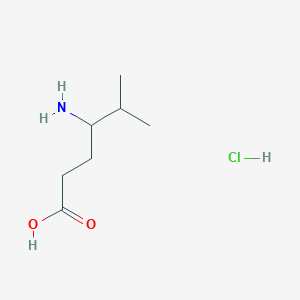
![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)
